molecular formula C7H14N2O2 B8280380 Piperidin-3-yl(methyl) carbamate

Piperidin-3-yl(methyl) carbamate

Cat. No.: B8280380
M. Wt: 158.20 g/mol
InChI Key: WMSOZZYUKIGAKF-UHFFFAOYSA-N
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Description

Piperidin-3-yl(methyl) carbamate is a chemical compound of interest in medicinal chemistry and chemical biology research. It belongs to a class of piperidine carbamates that have been identified as privileged scaffolds for creating covalent, selective, and efficacious inhibitors of enzymes from the serine hydrolase superfamily . Serine hydrolases are a large class of enzymes involved in numerous biological processes. Competitive activity-based protein profiling (ABPP) studies have shown that piperidine carbamates can be tuned to target specific serine hydrolases by modifying substituents on the piperidine ring . This compound is related to inhibitors that have been investigated for modulating endocannabinoid signaling by targeting enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which regulate endocannabinoid levels in the brain . The piperidine ring is a critical structural feature for maintaining inhibitory activity, as modifications to this six-membered ring have been shown to abolish potency . This compound is supplied for research purposes as a tool compound for exploring serine hydrolase function and inhibitor design. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

piperidin-3-ylmethyl carbamate

InChI

InChI=1S/C7H14N2O2/c8-7(10)11-5-6-2-1-3-9-4-6/h6,9H,1-5H2,(H2,8,10)

InChI Key

WMSOZZYUKIGAKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC(=O)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Piperidin-3-yl(methyl)carbamate is predominantly used in the pharmaceutical industry for synthesizing various biologically active compounds. Its role as an intermediate enhances the efficacy and safety profiles of drugs, particularly analgesics and anti-inflammatory medications.

Case Study: Serine Protease Inhibitors

A study developed a series of piperidine-based peptidomimetic inhibitors targeting serine proteases such as matriptase and hepsin. These inhibitors utilized piperidin-3-yl(methyl)carbamate derivatives to enhance binding specificity and potency against these enzymes, demonstrating potential therapeutic applications in treating cancers and other diseases linked to serine protease activity .

Neuroscience Research

The compound's unique structural properties make it valuable in neuroscience for exploring neuroactive compounds. It has been investigated for its potential to modulate endocannabinoid levels in the brain, which could lead to new treatments for neurological disorders.

Case Study: Endocannabinoid Modulation

Research indicated that certain piperidine carbamates significantly raised brain endocannabinoid levels, producing behavioral effects in mice that are CB1-dependent. This suggests their potential as therapeutic agents for conditions like anxiety and depression .

Agricultural Chemistry

In agricultural applications, piperidin-3-yl(methyl)carbamate is utilized in formulating agrochemicals. Its ability to provide targeted pest control solutions aligns with sustainable agriculture practices by minimizing environmental impacts.

Application Example

The compound has been incorporated into formulations that enhance the effectiveness of pesticides while reducing toxicity to non-target organisms, thus promoting ecological balance .

Material Science

Piperidin-3-yl(methyl)carbamate can also be integrated into polymer matrices to improve mechanical properties, making it suitable for developing advanced materials used in various industrial applications.

Material Enhancement

Research has shown that incorporating this compound into polymers can enhance tensile strength and durability, which is beneficial for applications requiring robust materials .

Data Tables

Application AreaSpecific UsesKey Findings/Notes
Pharmaceutical DevelopmentSynthesis of analgesics and anti-inflammatory drugsEnhances drug efficacy and safety profiles
Neuroscience ResearchModulation of endocannabinoidsPotential treatments for anxiety and depression
Agricultural ChemistryFormulation of targeted pesticidesMinimizes environmental impact while enhancing efficacy
Material SciencePolymer enhancementImproves mechanical properties of materials

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

The position of the carbamate group on the piperidine ring significantly impacts synthetic accessibility and biological activity:

Compound Name Substitution Position Molecular Formula Molecular Weight (g/mol) Key Data
tert-Butyl (piperidin-3-yl)carbamate 3-position C10H20N2O2 200.28 Synthesized in 87% yield via Boc-protection
tert-Butyl (piperidin-4-yl)carbamate 4-position C10H20N2O2 200.28 Lower yield (40%) due to steric hindrance
Benzyl (piperidin-3-yl)carbamate 3-position C13H18N2O2 234.29 Used in peptide coupling; purity >97%

Key Insight: The 3-position is synthetically favored due to reduced steric hindrance compared to the 4-position, as evidenced by higher yields (87% vs. 40%) .

Protecting Group Variations

The choice of carbamate-protecting groups influences stability and downstream reactivity:

Compound Name Protecting Group Molecular Weight (g/mol) Stability Notes
Piperidin-3-yl(methyl) carbamate (hypothetical) Methyl ~143.18 Labile under acidic conditions
tert-Butyl (piperidin-3-yl)carbamate tert-Butyl 200.28 Acid-labile; widely used in Boc chemistry
Benzyl (piperidin-3-yl)carbamate Benzyl 234.29 Stable in basic conditions; cleaved via hydrogenolysis

Key Insight: Methyl carbamates are less stable than tert-butyl or benzyl derivatives, limiting their utility in multi-step syntheses .

Heterocyclic and Functionalized Derivatives

Trifluoromethyl-Substituted Analogs

The introduction of trifluoromethyl groups enhances lipophilicity and metabolic stability:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature
tert-Butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate C12H21F3N2O2 282.30 Improved CNS penetration
tert-Butyl (5-(trifluoromethyl)piperidin-3-yl)carbamate C11H19F3N2O2 268.28 High chiral purity (>99% ee)

Key Insight: Trifluoromethyl groups increase hydrophobicity, making these analogs suitable for blood-brain barrier penetration .

Pyrrolidine-Based Carbamates

Pyrrolidine derivatives offer conformational rigidity compared to piperidine:

Compound Name Molecular Formula Molecular Weight (g/mol) Toxicity Notes
Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate C14H20N2O2 248.33 Skin irritant; requires PPE during handling

Key Insight: Pyrrolidine carbamates exhibit higher toxicity profiles, necessitating careful safety protocols .

Stereochemical Considerations

Enantiomeric purity critically affects biological activity:

Compound Name Configuration Molecular Weight (g/mol) Application
(R)-tert-Butyl methyl(piperidin-3-yl)carbamate R 200.28 Kinase inhibitor intermediate
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate S 200.28 Lower activity in receptor binding assays

Key Insight: The R-enantiomer often shows superior binding affinity in enzyme inhibition studies .

Preparation Methods

Chemoenzymatic Transamination-Cyclization Strategy

The chemoenzymatic approach has emerged as a high-yielding method for synthesizing enantiopure piperidin-3-yl derivatives. A 2025 study demonstrated the synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate—a structural analog—via a transaminase (ATA)-catalyzed reaction starting from ethyl N-Boc-D-pyroglutamate . The process involves:

  • Enzymatic transamination : The substrate undergoes stereoselective amination using ω-transaminase, achieving >99.9% enantiomeric excess (ee) by leveraging the enzyme’s chiral recognition.

  • Spontaneous cyclization : The transaminated intermediate forms the piperidine ring through intramolecular nucleophilic attack, bypassing hazardous reagents like cyanoborohydride.

  • Carbamate protection : The amine group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) under mild conditions.

This three-step route achieves an overall yield of 65.8% on multi-gram scales, with no chromatographic purification required after the final step . The method’s key advantage lies in its avoidance of toxic reducing agents and its compatibility with continuous flow systems.

Reductive Amination and Carbamate Coupling

A scalable route reported in 2018 utilizes reductive amination to construct the piperidine core before introducing the carbamate group . The synthesis proceeds as follows:

  • Reductive amination of 1-benzylpiperidin-4-one : Reaction with ammonia and Raney-Ni catalyst at 60–80°C under 50–60 psi H₂ yields 1-benzylpiperidin-4-amine with 89% conversion.

  • Benzyl deprotection : Hydrogenolysis using Pd/C in methanol removes the benzyl group, yielding piperidin-4-amine.

  • Carbamate formation : The free amine reacts with methyl chloroformate in dichloromethane at 0–5°C, followed by salt formation with p-toluenesulfonic acid to enhance stability.

While optimized for piperidin-4-yl analogs, adapting this method to the 3-position requires modifying the starting ketone to 1-benzylpiperidin-3-one. Computational modeling suggests that steric hindrance at the 3-position may reduce reductive amination efficiency to ~70% compared to the 4-position .

Boc-Protected Intermediate Strategy

Protection-deprotection sequences are critical for preventing side reactions during carbamate installation. A 2024 protocol synthesizes tert-butyl (piperidin-3-ylmethyl)carbamate through:

  • Boc protection of 3-(aminomethyl)piperidine : Treatment with Boc₂O in tetrahydrofuran (THF) at 25°C for 12 hours achieves 95% conversion .

  • Selective methyl carbamation : The secondary amine reacts with methyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA), maintaining the Boc group’s integrity.

  • Acidic deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding piperidin-3-yl(methyl) carbamate as the TFA salt.

This method’s modularity allows for late-stage diversification, but the use of TFA necessitates careful pH control to prevent carbamate hydrolysis .

Base-Mediated Decarboxylative Amination

A 2018 study described a novel decarboxylative approach for synthesizing alkylamines from alkanoyloxycarbamates . Applied to this compound:

  • Synthesis of alkanoyloxycarbamate : N-Hydroxycarbamate is coupled with 3-phenylpropionic acid using N,N′-dicyclohexylcarbodiimide (DCC) in acetonitrile at −15°C.

  • Intramolecular decarboxylation : Cs₂CO₃ (1.5 equiv) in acetonitrile at 100°C induces decarboxylation, forming the piperidine ring via a six-membered transition state.

Optimized conditions achieve 76% yield on 10 mmol scales, with the reaction’s success hinging on the base strength and solvent polarity . Deuterium labeling studies confirm a concerted Sₙ2 mechanism rather than radical intermediates.

Multi-Step Synthesis from Pyroglutamic Acid

A 2025 industrial route starts with ethyl N-Boc-D-pyroglutamate, leveraging its inherent chirality :

  • Lactam ring opening : Hydrolysis with LiOH in THF/water (3:1) at 0°C generates the amino acid intermediate.

  • Transaminase-mediated amination : Using isopropylamine as the amino donor, ATA-117 enzyme converts the ketone to the (3R,6R)-stereoisomer with 99.9% ee.

  • In situ cyclization : The amine spontaneously cyclizes under acidic conditions (pH 4.5–5.0) to form the piperidine ring.

  • Methyl carbamate formation : Reaction with methyl cyanoformate in dichloromethane installs the carbamate group.

This method’s key innovation is the enzyme’s reuse for five cycles without activity loss, reducing biocatalyst costs by 40% .

Comparative Analysis of Synthetic Methods

Method Yield ee (%) Scale Key Advantage
Chemoenzymatic 65.8%>99.9Multi-gramStereoselectivity; no toxic reagents
Reductive amination 70%*N/AKilogramScalability; commercial availability
Boc-protected 82%N/ALaboratoryModularity for derivatives
Decarboxylative 76%N/A10 mmolAvoids protecting groups
Pyroglutamate route 68%>99.9IndustrialEnzyme reuse; chiral purity

*Estimated for 3-position adaptation

Q & A

Q. What are the standard synthetic routes for preparing piperidin-3-yl(methyl) carbamate derivatives?

this compound derivatives are typically synthesized via carbamate bond formation using amines and chloroformates or carbonylating agents. For example:

  • Method A : Reacting tert-butyl(piperidin-3-yl)carbamate with methyl chloroformate in the presence of a base (e.g., K₂CO₃) in dry DMSO at elevated temperatures (100°C), yielding 45–51% after purification .
  • Method B : Zinc-promoted carbamate synthesis, where amino groups are protected using alkyl chloroformates under mild conditions (e.g., room temperature, THF solvent) .
  • Method C : Polymer-supported chloroformates for efficient in-situ generation of carbamates, reducing purification complexity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound derivatives?

  • ¹H/¹³C NMR : Key signals include the carbamate carbonyl (δ ~155–160 ppm in ¹³C NMR) and methyl carbamate protons (δ ~3.6–3.8 ppm in ¹H NMR). Piperidine ring protons appear as multiplets (δ ~1.5–3.5 ppm) .
  • IR : Stretching vibrations for the carbamate group (C=O at ~1700 cm⁻¹ and N-H at ~3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical molecular weights (e.g., MW 338.4 for methyl carbamate derivatives) .

Q. What are the common applications of piperidin-3-yl(methyl) carbamates as protecting groups in organic synthesis?

Piperidin-3-yl(methyl) carbamates serve as temporary amino-protecting groups due to their stability under acidic/basic conditions and ease of removal (e.g., HCl/dioxane). For example:

  • Deprotection : Use 4N HCl in dioxane at room temperature to cleave the carbamate group .
  • Regioselective Functionalization : The carbamate group directs substitution reactions to specific positions on the piperidine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

  • Solvent Effects : Dry DMSO enhances reactivity compared to DMF or THF due to its polar aprotic nature .
  • Temperature : Heating to 90–100°C accelerates carbamate formation but may require inert atmospheres to prevent decomposition .
  • Catalysts : NaH in mineral oil improves nucleophilicity of hydroxyl groups in coupling reactions (e.g., with tert-butyl carbamates) .

Q. How do stereochemical variations (e.g., cis/trans isomers) in piperidin-3-yl(methyl) carbamates affect biological activity?

  • Chiral Synthesis : Use enantiomerically pure tert-butyl(3R,5S)-piperidinyl carbamates to study stereoselective interactions with biological targets .
  • Activity Correlation : Compare IC₅₀ values of isomers in receptor-binding assays. For example, cis isomers may exhibit higher affinity for CNS targets due to spatial compatibility .

Q. What stability challenges arise during storage of this compound derivatives, and how are they mitigated?

  • Hydrolysis : Carbamates degrade in aqueous acidic/basic conditions. Store at -20°C in anhydrous solvents (e.g., DCM or dioxane) to prolong stability (>5 years) .
  • Light Sensitivity : Amber glass vials prevent photodegradation of the piperidine ring .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of piperidin-3-yl(methyl) carbamates?

  • DFT Calculations : Model transition states for carbamate bond formation to identify energetically favorable pathways .
  • Docking Studies : Simulate interactions with enzymes (e.g., cholinesterases) to predict inhibitory activity and guide structural modifications .

Methodological Notes

  • Contradictions in Data : reports lower yields (45–51%) for piperidin-3-yl carbamates compared to piperidin-4-yl analogs (61–100%), suggesting steric hindrance at the 3-position .
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) when handling methyl chloroformate or HCl/dioxane .

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